molecular formula C52H40N2 B3143405 4,4'-Bis[4-(diphenylamino)styryl]biphenyl CAS No. 523977-57-3

4,4'-Bis[4-(diphenylamino)styryl]biphenyl

Cat. No.: B3143405
CAS No.: 523977-57-3
M. Wt: 692.9 g/mol
InChI Key: YPJRZWDWVBNDIW-UHFFFAOYSA-N
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Properties

IUPAC Name

N,N-diphenyl-4-[2-[4-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H40N2/c1-5-13-47(14-6-1)53(48-15-7-2-8-16-48)51-37-29-43(30-38-51)23-21-41-25-33-45(34-26-41)46-35-27-42(28-36-46)22-24-44-31-39-52(40-32-44)54(49-17-9-3-10-18-49)50-19-11-4-12-20-50/h1-40H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRZWDWVBNDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695315
Record name N,N'-{[1,1'-Biphenyl]-4,4'-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523977-57-3
Record name N,N'-{[1,1'-Biphenyl]-4,4'-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[4-(diphenylamino)styryl]biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4,4’-Bis[4-(diphenylamino)styryl]biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis[4-(diphenylamino)styryl]biphenyl in OLEDs involves the emission of light through the recombination of electrons and holes in the emitting layer. The compound acts as an emitter, where the excited state formed by the recombination process releases energy in the form of light. The molecular targets include the electron and hole transport layers, and the pathways involved are related to the electronic transitions within the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[4-(diphenylamino)styryl]biphenyl is unique due to its high thermal stability, excellent photophysical properties, and its ability to act as an efficient emitter in OLEDs. Its structure allows for efficient charge transport and light emission, making it a valuable compound in optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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